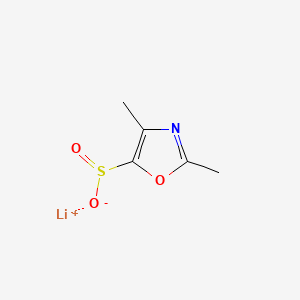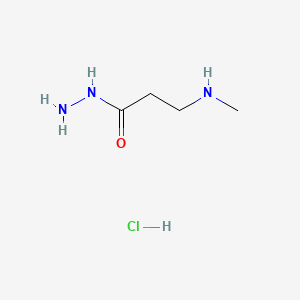![molecular formula C12H18N2O7 B13465376 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a carboxylic acid group, an amide linkage, and an allyl ester, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and esterification. Common reagents used in these reactions include carbodiimides for amide bond formation and allyl alcohol for esterification. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The allyl ester can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(1S)-1-carboxy-2-{[(methoxycarbonyl]amino}ethyl]carbamoyl}butanoic acid: Similar structure but with a methoxy group instead of an allyl group.
4-{[(1S)-1-carboxy-2-{[(ethoxycarbonyl]amino}ethyl]carbamoyl}butanoic acid: Similar structure but with an ethoxy group instead of an allyl group.
Uniqueness
The presence of the allyl ester group in 4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C12H18N2O7 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
5-[[(1S)-1-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18N2O7/c1-2-6-21-12(20)13-7-8(11(18)19)14-9(15)4-3-5-10(16)17/h2,8H,1,3-7H2,(H,13,20)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
DIRBSDDHBRHKRO-QMMMGPOBSA-N |
Isomerische SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Kanonische SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
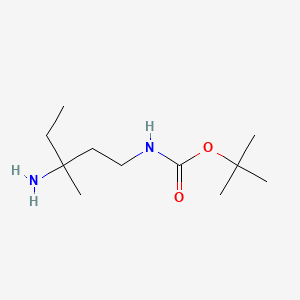
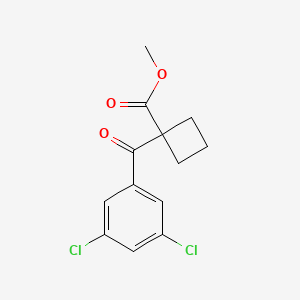
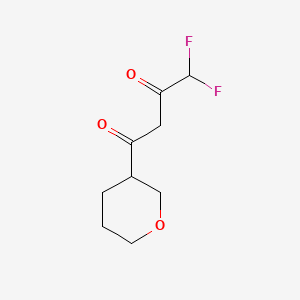
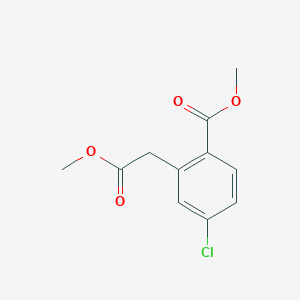
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
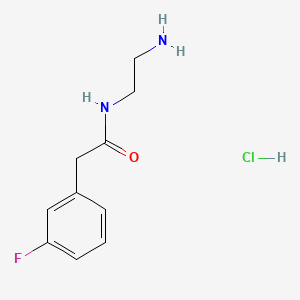
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
